REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH:4]1[CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]1.C1(C)C(S([CH2:20][N+:21]#[C-])(=O)=O)=CC=CC=1.CC(C)([O-])C.[K+]>C(COC)OC.C(O)C>[CH3:1][O:2][CH2:3][CH:4]1[CH2:9][CH2:8][CH:7]([C:20]#[N:21])[CH2:6][CH2:5]1 |f:2.3|
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
COCC1CCC(CC1)=O
|
Name
|
toluenesulfonylmethyl isocyanide
|
Quantity
|
2.268 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)C[N+]#[C-])C
|
Name
|
|
Quantity
|
2.235 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 5° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heated at 35° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water-brine
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The dichloromethane layer was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluted with 5% ethyl acetate in dichloromethane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |